5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxybenzene derivative reacts with the thiazole intermediate.
Attachment of the Pyridin-4-ylmethyl Group: This is achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridin-4-ylmethyl boronic acid reacts with the thiazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based kinase inhibitor.
Ixabepilone: A thiazole-containing anticancer agent.
Uniqueness
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its trifluoromethoxyphenyl group, which imparts distinct electronic properties and enhances its potential as a versatile chemical probe and therapeutic agent .
Properties
Molecular Formula |
C18H14F3N3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2S/c1-11-15(16(25)23-10-12-6-8-22-9-7-12)24-17(27-11)13-2-4-14(5-3-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25) |
InChI Key |
UCSCVBAGDDCJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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